molecular formula C20H19NO3S B298989 methyl (4Z)-2-methyl-1-(3-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-2-methyl-1-(3-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B298989
M. Wt: 353.4 g/mol
InChI Key: SUWQICPBPKLNFK-WJDWOHSUSA-N
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Description

Methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thienyl group, and multiple methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-1-(3-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrole ring, followed by the introduction of the thienyl and methylphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of methyl (4Z)-2-methyl-1-(3-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and thienyl-substituted compounds. Examples are:

  • Methyl 2-methyl-1-(3-methylphenyl)-4-[(2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 2-methyl-1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of methyl (4Z)-2-methyl-1-(3-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl (4Z)-2-methyl-1-(3-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H19NO3S/c1-12-6-5-7-15(10-12)21-14(3)18(20(23)24-4)16(19(21)22)11-17-13(2)8-9-25-17/h5-11H,1-4H3/b16-11-

InChI Key

SUWQICPBPKLNFK-WJDWOHSUSA-N

SMILES

CC1=CC(=CC=C1)N2C(=C(C(=CC3=C(C=CS3)C)C2=O)C(=O)OC)C

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(/C(=C/C3=C(C=CS3)C)/C2=O)C(=O)OC)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=CC3=C(C=CS3)C)C2=O)C(=O)OC)C

Origin of Product

United States

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